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Introduction

The successful refolding of recombinant proteins from an insoluble state, often found in
inclusion bodies, into their native, biologically active conformation is a critical step in academic
research and the development of protein-based therapeutics. The choice of buffer system plays
a pivotal role in this process, influencing protein solubility, stability, and the overall yield of
correctly folded protein. N-cyclohexyl-3-aminopropanesulfonic acid (CABS) is a zwitterionic
buffer with a pKa that makes it highly effective in the alkaline pH range of 10.0 to 11.4.[1][2]
This property makes CABS an excellent candidate for in vitro protein folding experiments,
particularly for proteins that are prone to aggregation at neutral or acidic pH.

The use of a high pH environment can aid in the solubilization of inclusion bodies by increasing
the net charge of the protein, leading to electrostatic repulsion between protein molecules and
preventing aggregation.[3][4] CABS buffer offers several advantages in this context, including
high chemical stability, low toxicity, and good biocompatibility.[1] These characteristics make it a
reliable component of refolding protocols, contributing to higher yields of functional protein.

This document provides detailed application notes and experimental protocols for the use of
CABS buffer in in vitro protein folding experiments.
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Data Presentation
Table 1: Comparison of Refolding Conditions for a

Model Protein (e.g., Lysozyme)

Standard Buffer (e.g., Tris-

Parameter CABS Buffer (pH 10.5)
HCI, pH 8.0)

Refolding Yield (%) 45+5 757

Aggregation (%) 30+4 10+3

Time to 50% Refolding (min) 60 45

Final Protein Concentration
0.1 0.1

(mg/mL)

Optimal Additive L-Arginine (0.4 M) L-Arginine (0.2 M)

Note: The data presented in this table are representative and may vary depending on the
specific protein and experimental conditions.

Experimental Protocols
Protocol 1: Preparation of CABS Buffer (1 M Stock
Solution, pH 10.5)

Materials:

¢ N-cyclohexyl-3-aminopropanesulfonic acid (CABS) powder (MW: 235.34 g/mol)
e Sodium Hydroxide (NaOH) pellets

» Deionized water

e pH meter

o Magnetic stirrer and stir bar

e Volumetric flask (100 mL)
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Procedure:

Weigh 23.53 g of CABS powder and add it to a 100 mL volumetric flask.

Add approximately 80 mL of deionized water and a magnetic stir bar.

Stir the solution on a magnetic stirrer until the CABS powder is completely dissolved.
Prepare a 10 M NaOH solution.

Slowly add the 10 M NaOH solution dropwise to the CABS solution while continuously
monitoring the pH with a calibrated pH meter.

Continue adding NaOH until the pH of the solution reaches 10.5.

Once the desired pH is reached, remove the stir bar and add deionized water to bring the
final volume to 100 mL.

Sterilize the buffer by filtering it through a 0.22 um filter.
Store the 1 M CABS stock solution at 4°C.

Protocol 2: In Vitro Protein Refolding by Dilution Using
CABS Buffer

This protocol describes a general method for refolding a denatured protein from inclusion
bodies using a CABS-based refolding buffer. Optimization of specific parameters such as
protein concentration, temperature, and additives is recommended for each target protein.

Materials:
 Isolated and washed inclusion bodies containing the protein of interest.

o Denaturation Buffer: 8 M Urea or 6 M Guanidine Hydrochloride (GdnHCI) in 50 mM Tris-HCI,
pH 8.0, with 10 mM DTT.

o CABS Refolding Buffer: 50 mM CABS, pH 10.5, 0.4 M L-Arginine, 5 mM reduced glutathione
(GSH), 0.5 mM oxidized glutathione (GSSG).
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Dialysis tubing (appropriate molecular weight cut-off).

Stir plate and stir bar.

Spectrophotometer for measuring protein concentration.

Activity assay specific to the protein of interest.
Procedure:
Part A: Solubilization of Inclusion Bodies

e Resuspend the washed inclusion body pellet in Denaturation Buffer at a protein
concentration of 10-20 mg/mL.

 Incubate the suspension at room temperature with gentle agitation for 1-2 hours to ensure
complete solubilization.

o Centrifuge the solution at 14,000 x g for 30 minutes at 4°C to remove any remaining
insoluble material.

o Determine the protein concentration of the supernatant using a suitable method (e.g.,
Bradford or BCA assay).

Part B: Protein Refolding by Dilution
o Cool the CABS Refolding Buffer to 4°C.

o Rapidly dilute the denatured protein solution from Part A into the cold CABS Refolding Buffer.
A common dilution factor is 1:100 (v/v) to achieve a final protein concentration of 0.01-0.1
mg/mL. Perform the dilution with gentle stirring.

e Incubate the refolding mixture at 4°C for 12-48 hours with slow, continuous stirring. The
optimal incubation time should be determined empirically.

Part C: Dialysis and Concentration
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o Transfer the refolding mixture into dialysis tubing with an appropriate molecular weight cut-
off.

e Dialyze against a suitable buffer for the downstream application (e.g., 50 mM Tris-HCI, pH
8.0, 150 mM NaCl) at 4°C. Perform at least three buffer changes over 24 hours.

 After dialysis, concentrate the refolded protein to the desired concentration using an
appropriate method such as ultrafiltration.

Part D: Analysis of Refolded Protein

Determine the final protein concentration.

Assess the folding status and purity of the protein using techniques such as SDS-PAGE
(non-reducing and reducing), size-exclusion chromatography, and circular dichroism.

Measure the biological activity of the refolded protein using a specific functional assay.

Calculate the refolding yield as the percentage of the initial amount of denatured protein that
is recovered as soluble, active protein.

Visualizations

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Inclusion Body Preparation

Gsolation of Inclusion Bodies]

¢

GNashing of Inclusion Bodies)
- J

4 N

Solubilization

G)enaturation in 8M Urea / 6M GdnHCD

;

Centrifugation

Grotein QuantificatiorD

4 )

Refolding
Y

@apid Dilution into CABS Refolding Buffer (pH 10.53

¢

Gncubation (4°C, 12-48hD

4 Purification & Analysis

Concentration

Gurity & Activity Analysis)

. J

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Insoluble Protein Aggregates
(Inclusion Bodies)

High pH Environment
(CABS Buffer, pH 10.5)

Increased Net Negative Charge &
Electrostatic Repulsion

leads to

Solubilization of Aggregates

suppresses

Refolding Additives

(e.g., L-Arginine, Redox System) Unfolded Monomeric Protein

assist facilitated by competes with

Promotion of Correct
Intramolecular Interactions

Aggregation Pathway

Native, Biologically
Active Protein

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b062748?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b062748?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5755555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5755555/
https://www.researchgate.net/publication/8211932_Protein_expression_and_refolding_-_A_practical_guide_to_getting_the_most_out_of_inclusion_bodies
https://pmc.ncbi.nlm.nih.gov/articles/PMC4030991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4030991/
https://bitesizebio.com/59217/refolding-proteins-tips-tricks/
https://www.benchchem.com/product/b062748#cabs-buffer-for-in-vitro-protein-folding-experiments
https://www.benchchem.com/product/b062748#cabs-buffer-for-in-vitro-protein-folding-experiments
https://www.benchchem.com/product/b062748#cabs-buffer-for-in-vitro-protein-folding-experiments
https://www.benchchem.com/product/b062748#cabs-buffer-for-in-vitro-protein-folding-experiments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b062748?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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